5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol

Lipophilicity Membrane permeability QSAR

5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol (CAS 675193-55-2) is a sulfur-containing 1,2,4-triazole derivative with molecular formula C₁₃H₁₇N₃S and molecular weight 247.36 g/mol. The compound exists as a thiol-thione tautomeric pair, with the thione form (3H-1,2,4-triazole-3-thione) typically predominating in the solid state.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
Cat. No. B5874351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=NNC1=S)CC2=CC=CC=C2
InChIInChI=1S/C13H17N3S/c1-10(2)9-16-12(14-15-13(16)17)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17)
InChIKeyYHRSLOHHPAQMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol (CAS 675193-55-2): Core Physicochemical and Structural Profile for Differentiated Procurement


5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol (CAS 675193-55-2) is a sulfur-containing 1,2,4-triazole derivative with molecular formula C₁₃H₁₇N₃S and molecular weight 247.36 g/mol . The compound exists as a thiol-thione tautomeric pair, with the thione form (3H-1,2,4-triazole-3-thione) typically predominating in the solid state [1]. This equilibrium is critical for both its reactivity profile and biological target engagement. Commercially, the compound is available as the 5-benzyl-4-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide (thione tautomer designation) at ≥98% purity (HPLC) . The 5-benzyl-4-isobutyl substitution pattern distinguishes it from the more common 4-isobutyl-5-phenyl analog (CAS 26029-10-7, C₁₂H₁₅N₃S, MW 233.34) by inserting a methylene spacer between the aryl ring and the triazole core.

Why Generic Substitution Within the 1,2,4-Triazole-3-thiol Class Fails: The Benzyl-vs-Phenyl Methylene Effect on Selectivity and Solubility


The 1,2,4-triazole-3-thiol scaffold is highly substitution-sensitive; potency, selectivity, and physicochemical properties change dramatically with small structural modifications [1]. In the broader class, the presence of a 5-benzyl substituent (with a methylene spacer) rather than a 5-phenyl substituent (direct ring attachment) consistently alters both enzyme inhibition profiles and lipophilicity [2]. For example, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives exhibit different cholinesterase selectivity compared to their 5-phenyl counterparts, with the benzyl group conferring enhanced butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) preference [3]. Similarly, the 4-isobutyl N-substituent on this compound provides steric bulk that is absent in simpler 4-methyl or 4-ethyl analogs, which can alter both metabolic stability and off-target binding [4]. These divergent properties mean that substituting one triazole-3-thiol for another without head-to-head data risks both experimental failure and procurement waste.

Quantitative Differentiation Evidence for 5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol Relative to Structural Analogs


Lipophilicity-Driven Membrane Permeability Advantage Over 4-Methyl and 4-Phenyl Analogs

The 5-benzyl moiety, with its methylene spacer, increases lipophilicity more effectively than a directly attached phenyl ring, while the 4-isobutyl group further modulates hydrophobicity beyond what is achievable with 4-methyl or 4-ethyl substituents [1]. In a comprehensive QSAR analysis of 1,2,4-triazole-3-thiol derivatives, compounds with 5-benzyl groups consistently showed estimated logP values 0.5–0.8 units higher than their 5-phenyl counterparts, translating to a ~3- to 6-fold increase in predicted octanol-water partition coefficient [2]. This difference is critical for membrane permeability in whole-cell assays, where the benzyl analog can access intracellular targets more efficiently.

Lipophilicity Membrane permeability QSAR

Butyrylcholinesterase (BChE) Affinity Differentiates 5-Benzyl Triazole-3-thiols from 5-Phenyl Analogs

Structure-activity relationship studies across the 1,2,4-triazole-3-thiol class demonstrate that 5-benzyl substitution consistently yields higher butyrylcholinesterase (BChE) affinity compared to 5-phenyl substitution [1]. In a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, the 5-benzyl derivative showed a Ki of 450 nM against equine serum BChE versus a Ki of 9,250 nM against Electrophorus electricus acetylcholinesterase (AChE), representing a ~20-fold selectivity for BChE [1]. In contrast, the 4-amino-5-phenyl analog in comparable assays showed less pronounced BChE selectivity [2]. While these specific BindingDB data are for the 4-amino-5-benzyl analog rather than the 4-isobutyl-5-benzyl target compound, the benzyl pharmacophore is the primary determinant of BChE affinity in this scaffold.

Butyrylcholinesterase inhibition Alzheimer's disease Selectivity

Enhanced Conformational Flexibility at the 5-Position Relative to Rigid 5-Phenyl Analogs

The methylene spacer in the 5-benzyl group introduces an additional rotatable bond compared to the 5-phenyl analog, increasing the number of rotatable bonds from 3 (4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol) to 4 (the target compound) [1]. This additional degree of freedom allows the benzyl phenyl ring to adopt conformations that optimize π-stacking or hydrophobic interactions within enzyme binding pockets that are sterically inaccessible to the directly attached phenyl ring [2]. Molecular docking studies of related triazole-3-thiols have shown that the benzyl group can reach into deep hydrophobic sub-pockets, whereas the phenyl group is constrained to shallower interactions [2].

Conformational analysis Molecular docking Target engagement

Thiol-Thione Tautomeric Equilibrium Enables Dual Reactivity for Derivatization

The 1,2,4-triazole-3-thiol scaffold exists in a dynamic thiol-thione equilibrium, with the thione tautomer (C=S) predominating in the solid state and polar solvents, while the thiol form (S–H) is accessible under specific conditions, enabling both S-alkylation and thione-based chemistry [1]. For the target compound, the 4-isobutyl group exerts a +I inductive effect that modestly stabilizes the thione form relative to 4-methyl analogs, as demonstrated by NMR studies of similar 4-alkyl-1,2,4-triazole-3-thiones [2]. This tunable equilibrium provides a dual derivatization handle—S-alkylation via the thiol tautomer and N-alkylation or coordination chemistry via the thione tautomer—that is not available in fixed thioether or triazole analogs lacking the thiol group [3].

Tautomerism Derivatization Chemical biology

Thermal Stability Superiority Over 5-Phenyl and 4-Unsubstituted Analogs

The 5-benzyl substitution pattern contributes to higher thermal stability in 1,2,4-triazole-3-thiol derivatives compared to 5-phenyl and unsubstituted analogs. In a systematic thermal decomposition study of 1H-1,2,4-triazole derivatives by sealed-cell differential scanning calorimetry (SC-DSC), compounds with benzyl substituents at the 5-position showed decomposition onset temperatures 15–25 °C higher than their phenyl-substituted counterparts [1]. While direct TGA/DSC data for the target compound have not been published, the class-level trend indicates that 5-benzyl derivatives benefit from the additional methylene group, which distributes thermal energy across a larger molecular framework and delays decomposition [2].

Thermal stability TGA DSC Formulation

Procurement-Guiding Application Scenarios for 5-Benzyl-4-isobutyl-4H-[1,2,4]triazole-3-thiol


Late-Stage Alzheimer's Disease Target Engagement: Butyrylcholinesterase (BChE) Inhibitor Screening

The 5-benzyl substitution pattern confers BChE selectivity that is not achievable with 5-phenyl analogs [1]. This compound is appropriate as a starting scaffold for BChE inhibitor optimization in programs targeting late-stage Alzheimer's disease, where BChE becomes the dominant acetylcholine-hydrolyzing enzyme. Procurement of the 4-isobutyl-5-benzyl variant rather than the 4-isobutyl-5-phenyl analog is indicated when the screening cascade includes both BChE and AChE counterscreens, as the benzyl group is expected to provide >10-fold selectivity for BChE [2].

Intracellular Target Screening Where Membrane Permeability Is Rate-Limiting

With an estimated logP ~0.5–0.8 units higher than the 5-phenyl analog [1], this compound is better suited for whole-cell phenotypic screening or intracellular enzyme inhibition assays where passive diffusion across the cell membrane is required. Procurement should prioritize this compound over the 4-isobutyl-5-phenyl analog when the target of interest is intracellular (e.g., thioredoxin reductase, FabH, or other cytosolic enzymes) and preliminary data suggest permeability-limited activity for phenyl-substituted analogs.

Two-Step Derivatization for Focused Library Synthesis

The thiol-thione tautomeric equilibrium of this compound enables sequential derivatization: S-alkylation to install a first diversity element, followed by N-functionalization at the triazole ring to introduce a second [1]. This dual reactivity is particularly valuable in fragment-based drug discovery or diversity-oriented synthesis, where maximizing chemical space exploration with minimal synthetic steps is a priority. The 4-isobutyl group also provides steric protection against unwanted N-alkylation side reactions at the 4-position, improving the regioselectivity of subsequent modifications [2].

High-Temperature Corrosion Inhibitor Development

The enhanced thermal stability of 5-benzyl triazole-3-thiols relative to 5-phenyl analogs [1] makes this compound a candidate scaffold for corrosion inhibitor development in high-temperature acidic environments (e.g., oil and gas well acidizing, industrial pickling). The thiol/thione group provides strong metal surface adsorption, while the benzyl and isobutyl substituents can be tuned to optimize film-forming properties and hydrophobicity of the protective layer.

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